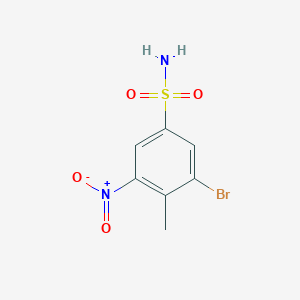
3-Bromo-4-methyl-5-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-methyl-5-nitrobenzenesulfonamide is an organic compound with the molecular formula C7H7BrN2O4S It is a derivative of benzenesulfonamide, characterized by the presence of bromine, methyl, and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-5-nitrobenzenesulfonamide typically involves the bromination of 4-methyl-3-nitrobenzenesulfonamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the aromatic ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
3-Bromo-4-methyl-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted benzenesulfonamides.
Reduction: Formation of 3-Bromo-4-methyl-5-aminobenzenesulfonamide.
Oxidation: Formation of 3-Bromo-4-carboxy-5-nitrobenzenesulfonamide.
科学的研究の応用
3-Bromo-4-methyl-5-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Bromo-4-methyl-5-nitrobenzenesulfonamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The presence of the nitro group suggests potential for redox activity, which could play a role in its biological effects. The bromine atom may also contribute to its reactivity and binding affinity to target molecules.
類似化合物との比較
Similar Compounds
- 3-Bromo-4-methylbenzenesulfonamide
- 4-Methyl-3-nitrobenzenesulfonamide
- 3-Bromo-4-chloro-5-nitrobenzenesulfonamide
Uniqueness
3-Bromo-4-methyl-5-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both bromine and nitro groups allows for diverse chemical transformations and applications that may not be possible with simpler analogs.
生物活性
3-Bromo-4-methyl-5-nitrobenzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly as an enzyme inhibitor. This article explores its biological mechanisms, pharmacological effects, and potential applications in various therapeutic areas.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a bromine atom, a nitro group, and a sulfonamide moiety. These groups contribute to its chemical reactivity and biological activity. The sulfonamide group is particularly known for its ability to interact with various biological targets, making it a candidate for antimicrobial and anticancer applications.
The primary mechanism of action for this compound involves the inhibition of specific enzymes. Notably, it has been shown to inhibit carbonic anhydrase IX (CA IX) , an enzyme often overexpressed in cancer cells. This inhibition disrupts pH regulation within tumor cells, leading to reduced cell proliferation and increased apoptosis. The binding of the sulfonamide group to the active site of CA IX is crucial for its therapeutic effects.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Its ability to inhibit CA IX has been linked to significant reductions in tumor cell viability. For example, studies have demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines, suggesting that this compound may have comparable effects .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. The presence of the bromine atom and sulfonamide group enhances its binding affinity to specific molecular targets associated with bacterial growth inhibition. Preliminary studies suggest that it may exhibit activity against a range of pathogens, although specific data on its antimicrobial efficacy is still emerging .
In Vitro Studies
In vitro studies have shown that this compound can effectively inhibit the growth of cancer cell lines such as MDA-MB-231 and MV4-11. For instance, one study reported a significant increase in apoptotic cells when treated with related sulfonamide compounds, indicating potential for similar outcomes with this compound .
Pharmacological Evaluation
A pharmacological evaluation highlighted the compound's selectivity towards CA IX over other carbonic anhydrases. This selectivity is critical as it minimizes potential side effects associated with non-selective enzyme inhibitors . The IC50 values for related compounds against CA IX were reported between 10.93 nM and 25.06 nM, showcasing strong inhibitory potential .
Summary of Biological Activities
| Activity | Mechanism/Target | IC50 Values |
|---|---|---|
| Anticancer | Inhibition of CA IX | 10.93 - 25.06 nM |
| Antimicrobial | Inhibition of bacterial growth | TBD (To Be Determined) |
特性
分子式 |
C7H7BrN2O4S |
|---|---|
分子量 |
295.11 g/mol |
IUPAC名 |
3-bromo-4-methyl-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C7H7BrN2O4S/c1-4-6(8)2-5(15(9,13)14)3-7(4)10(11)12/h2-3H,1H3,(H2,9,13,14) |
InChIキー |
IPYOZKAWYCDEEP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1Br)S(=O)(=O)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















